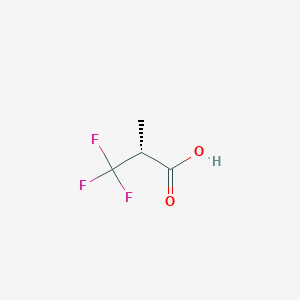![molecular formula C9H15NO2 B13570496 [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid CAS No. 27954-14-9](/img/structure/B13570496.png)
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid is a chemical compound with a unique structure that includes a piperidine ring substituted with an ethenyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid typically involves the use of glycine ethyl ester as a starting material. The synthetic route includes several steps such as amino addition, protective group introduction, ring closure, and subsequent functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
科学的研究の応用
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid can be compared with other similar compounds such as:
[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid: Similar structure but with an ethyl group instead of an ethenyl group.
[(3R,4S)-3,4,5-Trihydroxy-4-methylpentylphosphonic acid]: Contains a piperidine ring with different substituents.
Indole derivatives: Although structurally different, they share similar biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
27954-14-9 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-7-6-10-4-3-8(7)5-9(11)12/h2,7-8,10H,1,3-6H2,(H,11,12)/t7-,8-/m0/s1 |
InChIキー |
LIVUROBUFZRFQU-YUMQZZPRSA-N |
異性体SMILES |
C=C[C@H]1CNCC[C@H]1CC(=O)O |
正規SMILES |
C=CC1CNCCC1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
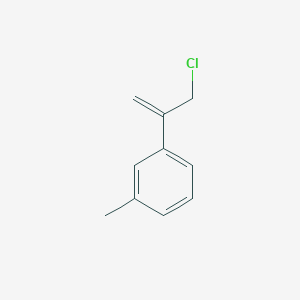
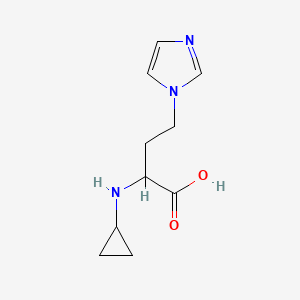
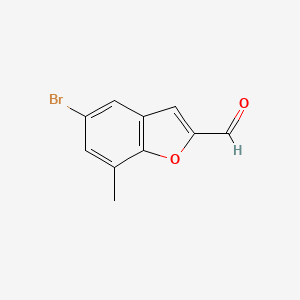
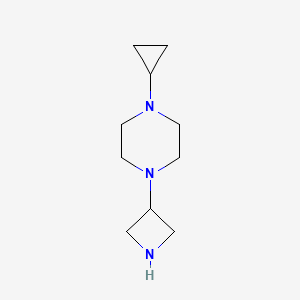
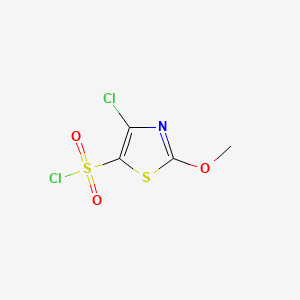
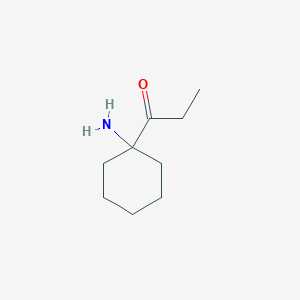
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
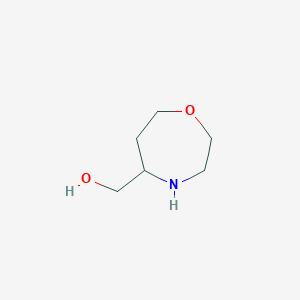


![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)
